Imidazo[1,2-a]pyridine-2-thiol
Description
Synthetic Routes to Sulfur-Containing Imidazo[1,2-a]pyridine (B132010) Derivatives
The synthesis of sulfur-containing imidazo[1,2-a]pyridine derivatives has been approached through various strategies, including direct sulfenylation and the use of specific sulfur surrogates and reagents. These methods aim to introduce sulfur functionalities at different positions of the imidazo[1,2-a]pyridine core, with the C-3 position being a primary target due to its role in biological interactions. rsc.org
Direct Sulfenylation of Imidazo[1,2-a]pyridines
Direct sulfenylation involves the direct introduction of a sulfur-containing group onto the imidazo[1,2-a]pyridine ring. This can be achieved through various methods, often targeting specific positions on the heterocyclic core.
The C-3 position of the imidazo[1,2-a]pyridine ring is a common site for functionalization due to its electron-rich nature, which enhances biological activity. acs.org Several strategies have been developed for the regioselective sulfenylation at this position.
One notable method involves a transition-metal-free protocol using arylhydrazine hydrochloride and elemental sulfur in the presence of molecular iodine and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This approach allows for the synthesis of a diverse range of 3-sulfenylated imidazo[1,2-a]pyridines in high yields. rsc.orgrsc.org The reaction proceeds via C(sp²)–H functionalization and is considered environmentally benign. rsc.orgrsc.org Control experiments suggest a plausible mechanism where imidazo[1,2-a]pyridine reacts with elemental sulfur to form a thiol intermediate, which then undergoes oxidative homocoupling to a disulfide, followed by homolytic S–S bond cleavage to form a thiyl radical. rsc.org
Another strategy is the iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as a thiol surrogate. This metal- and oxidant-free method provides a practical route to a library of 3-sulfanylimidazopyridines with broad functional group tolerance. nih.gov
Researchers have also developed a one-pot, three-component reaction for the synthesis of C-3 sulfurized imidazolo[1,2-a]pyridines from α-bromoketones, aminopyridines, and a benzazole. acs.org This method offers the advantage of easy operation and a wide substrate scope. acs.org The reaction involves the formation of C–N and C–S bonds. acs.org
Table 1: Comparison of C-3 Sulfenylation Strategies
| Method | Reagents | Key Features | Reference |
| Iodine-mediated sulfenylation | Arylhydrazine hydrochloride, elemental sulfur, I₂, DABCO | Transition-metal-free, high yields, environmentally benign | rsc.orgrsc.org |
| Iodine-catalyzed sulfenylation | Sulfonyl hydrazides | Metal- and oxidant-free, broad functional group tolerance | nih.gov |
| One-pot three-component reaction | α-bromoketones, aminopyridines, benzazole | Easy operation, wide substrate scope | acs.org |
While C-3 functionalization is more common, the synthesis of imidazo[1,2-a]pyridines with sulfur at the C-2 position, such as imidazo[1,2-a]pyridine-2-thiol, has also been explored. The synthesis of related 2-mercaptopyridine (B119420) derivatives often involves the reaction of a 2-halopyridine with a sulfur source like calcium hydrogen sulfide (B99878) or thiourea. wikipedia.org These established methods for pyridines could potentially be adapted for the synthesis of this compound.
Thiolation using Specific Sulfur Surrogates and Reagents
The use of specific sulfur surrogates and novel reagents offers alternative and sometimes more efficient pathways for the thiolation of imidazo[1,2-a]pyridines.
Sulfonyl hydrazides have been successfully employed as thiol surrogates for the regioselective sulfenylation of imidazo[1,2-a]pyridines. nih.gov An iodine-catalyzed reaction allows for the functionalization of the C(sp²)-H bond, leading to the formation of 3-sulfanylimidazopyridines. nih.gov This method is advantageous due to its metal- and oxidant-free conditions, making it a practical and environmentally friendly option. nih.gov The reaction is also applicable to other related heterocyclic systems like imidazo[2,1-b]thiazole. nih.gov
Diethylaminosulfur trifluoride (DAST), a reagent commonly used for fluorination, has been identified as a novel and efficient double thiolation reagent for imidazo[1,2-a]pyridines. nih.govacs.orgacs.orgresearchgate.net This method provides a metal-free, nucleophilic strategy for the synthesis of bis(imidazo[1,2-a]pyridine-3-yl)sulfanes. nih.govacs.org The reaction proceeds under mild conditions and demonstrates good substrate scope and functional group tolerance. nih.govacs.orgresearchgate.net
The proposed mechanism involves the reaction of 2-arylimidazo[1,2-a]pyridine with DAST to form an intermediate, which then reacts with a second molecule of the imidazo[1,2-a]pyridine to yield the double thiolated product. nih.gov The in situ generation of hydrogen fluoride (B91410) is believed to play a crucial role in this transformation. nih.gov
Table 2: Thiolation of 2-Arylimidazo[1,2-a]pyridines with DAST
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | DCE | 50 | 80 | nih.gov |
| 2 | CH₃CN | 50 | 45 | nih.gov |
| 3 | DMF | 50 | 0 | nih.gov |
| 4 | THF | 50 | 0 | nih.gov |
| 5 | DCE | 60 | 68 | nih.gov |
| 6 | DCE | 40 | 72 | nih.gov |
Reaction conditions: 2-arylimidazo[1,2-a]pyridine (0.20 mmol), DAST (0.10 mmol), solvent (2.0 mL), 4 h. Yields are for the isolated product. nih.gov
One-Pot and Multicomponent Reactions Incorporating Thiol Moieties
One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like 3-thioimidazo[1,2-a]pyridines from simple starting materials in a single synthetic operation. These strategies are highly valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds.
A notable example is the three-component reaction for constructing imidazo[1,2-a]pyridines, which facilitates the formation of C–N, C–O, and C–S bonds from ynals, pyridin-2-amines, and thiols. acs.org This transition-metal-free method provides a straightforward pathway to various substituted imidazo[1,2-a]pyridines. acs.org Another innovative approach involves a three-component condensation between 2-aminopyridines, ynals, and thiols catalyzed by acetic acid, leading to highly decorated imidazo[1,2-a]pyridine products. acs.org
Furthermore, a dual catalytic system using flavin and iodine has been developed for the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.gov This method showcases the power of coupled organocatalysis in facilitating aerobic oxidative C-N and C-S bond formation. nih.gov Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have also been employed to synthesize imidazo[1,2-a]pyridines functionalized with various groups, demonstrating the versatility of MCRs in this field. mdpi.comresearchgate.net
Table 1: Examples of One-Pot and Multicomponent Reactions for Thiolated Imidazo[1,2-a]pyridines
| Reaction Type | Reactants | Catalyst/Conditions | Key Bonds Formed | Reference |
| Three-component reaction | Ynals, Pyridin-2-amines, Thiols | Transition-metal-free | C-N, C-S | acs.org |
| Three-component condensation | 2-Aminopyridines, Ynals, Thiols | Acetic acid | C-N, C-S | acs.org |
| One-pot, three-step synthesis | Aminopyridines, Ketones, Thiols | Flavin-Iodine dual catalysis | C-N, C-S | nih.gov |
| Groebke–Blackburn–Bienaymé | 2-aminopyridine (B139424), aldehyde, isocyanide | Various | C-N, C-C | mdpi.comresearchgate.net |
Visible Light-Induced C-S Bond Formation in Imidazo[1,2-a]pyridines
Visible light-induced photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization, including the formation of C-S bonds in imidazo[1,2-a]pyridines. nih.gov These methods often proceed under mild conditions and offer high selectivity, making them attractive for the synthesis of complex organic molecules. nih.govmdpi.com
One such protocol describes the C3-thiocyanation of imidazo[1,2-a]pyridines using ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) and eosin (B541160) Y as a photoredox catalyst under an ambient air atmosphere. mdpi.comnih.gov This reaction is believed to proceed through the formation of a thiocyanate radical. mdpi.comnih.gov Similarly, visible light has been utilized to activate C-C and C-N bond formation in the synthesis of imidazo[1,2-a]pyridines in multicomponent reactions, highlighting the broad applicability of this energy source in heterocyclic synthesis. rsc.org
Recent advancements have also demonstrated the photoredox-catalyzed C3-sulfenylation of imidazo[1,2-a]pyridines with sulfinic acids. nih.gov This reaction employs Eosin B as the photocatalyst and is proposed to involve the generation of a sulfonyl radical. nih.gov These visible-light-mediated reactions represent a green and efficient alternative to traditional methods for C-S bond formation. mdpi.comnih.gov
Table 2: Visible Light-Induced C-S Bond Formation Reactions
| Reaction | Reagents | Photocatalyst | Proposed Intermediate | Reference |
| C3-Thiocyanation | NH4SCN | Eosin Y | Thiocyanate radical | mdpi.comnih.gov |
| C3-Sulfenylation | Sulfinic acids | Eosin B | Sulfonyl radical | nih.gov |
Mechanistic Investigations of Thiolation Reactions on the Imidazo[1,2-a]pyridine Scaffold
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The thiolation of the imidazo[1,2-a]pyridine scaffold has been investigated through various studies, shedding light on the involvement of radical intermediates and the role of catalytic systems. nih.gov
Radical Mechanisms in C-S Bond Formation
Several studies suggest that the C-S bond formation at the C3 position of imidazo[1,2-a]pyridines often proceeds through a radical pathway. rsc.org For instance, in the visible light-mediated thiocyanation, a thiocyanate radical is generated, which then attacks the imidazo[1,2-a]pyridine ring. mdpi.comnih.gov The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final product. mdpi.comnih.gov
Similarly, the photoredox-catalyzed C3-sulfenylation with sulfinic acids is proposed to involve a sulfonyl radical. nih.gov The generation of these radical species is a key step in these transformations, and their reactivity dictates the outcome of the reaction. rsc.org The use of radical scavengers in control experiments often provides evidence for the involvement of such radical pathways. nih.gov
Role of Catalytic Systems (e.g., Flavin-Iodine Dual Catalysis)
Catalytic systems play a pivotal role in facilitating the thiolation of imidazo[1,2-a]pyridines, often by enabling milder reaction conditions and improving efficiency. nih.gov The flavin-iodine dual catalytic system is a prime example of a metal-free approach for aerobic oxidative C-S bond formation. nih.govacs.orgnih.gov
In the tandem aerobic oxidative sulfenylation of imidazo[1,2-a]pyridines with thiols, this dual catalytic system promotes a stepwise process. acs.orgnih.gov Initially, the thiol is aerobically oxidized to a disulfide. This disulfide then acts as the sulfenylating agent for the imidazo[1,2-a]pyridine. acs.orgnih.gov This process is environmentally friendly, with water being the only byproduct. acs.orgnih.gov This catalytic cycle highlights the synergistic action of flavin and iodine in promoting both the oxidation of the thiol and the subsequent C-S bond formation. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
501079-94-3 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-2-thiol |
InChI |
InChI=1S/C7H6N2S/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H |
InChI Key |
ORWVKTQCOTXXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)S |
Origin of Product |
United States |
Synthetic Methodologies for the Imidazo 1,2 a Pyridine Scaffold
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
Traditional methods often rely on the cyclocondensation of readily available starting materials, while contemporary approaches have introduced milder conditions and greater efficiency.
Condensation reactions represent the most classical and widely used approach for synthesizing the imidazo[1,2-a]pyridine scaffold. The archetypal method, the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. e3s-conferences.org This reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. e3s-conferences.org
Variations of this method have been developed to improve yields and expand the substrate scope. For instance, refluxing a mixture of 2-aminopyridine and ethyl bromopyruvate in ethanol (B145695) can yield key imidazo[1,2-a]pyridine intermediates. acs.org Similarly, condensing 2-aminopyridines with bromoacetophenones is a common strategy. nih.gov While this is a robust method for generating various substituted imidazo[1,2-a]pyridines, its direct application for the synthesis of imidazo[1,2-a]pyridine-2-thiol is not extensively documented. The synthesis of the 2-thiol derivative often involves different precursors, such as the cyclization of 2-isothiocyanatopyridine, which can be generated from 2-aminopyridine and a thiocarbonyl source like thiophosgene.
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃), Heat | Substituted Imidazo[1,2-a]pyridine | e3s-conferences.org |
| 2-Aminopyridine, Ethyl Bromopyruvate | Ethanol, Reflux | Imidazo[1,2-a]pyridine-3-carboxylate ester | acs.org |
| Pyridine, Substituted Bromoacetophenones, Ammonium (B1175870) Acetate | Microwave, 180°C | Substituted Imidazo[1,2-a]pyridine | e3s-conferences.org |
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to construct complex molecules. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines by reacting a 2-aminopyridine, an aldehyde, and an isocyanide. ingentaconnect.comacs.org This reaction can be catalyzed by both Lewis and Brønsted acids. acs.org
While the GBB reaction is a powerful tool for introducing diversity at the C3 position, its direct use to install a thiol group at the C2 position is not standard. However, MCRs that form other bonds, including C-S bonds, have been developed. For example, a metal-free, three-component reaction of ynals, pyridin-2-amines, and thiols has been reported to form C-S bonds in the final imidazo[1,2-a]pyridine product. acs.org Another study demonstrated a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols, showcasing the potential of MCRs in synthesizing sulfur-containing derivatives. organic-chemistry.orgacs.orgthieme-connect.com
Table 2: Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Name | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate or Yb(OTf)₃ | 3-Aminoimidazo[1,2-a]pyridine | ingentaconnect.comacs.org |
| One-pot, Three-component | Ynals, Pyridin-2-amines, Thiols | AcOH, MeCN, 80°C | 3-Thio-substituted Imidazo[1,2-a]pyridine | acs.org |
| One-pot, Three-component | Aminopyridine, Ketone, Thiol | Flavin-Iodine dual catalyst, Aerobic oxidation | 3-Thioimidazo[1,2-a]pyridine | organic-chemistry.orgacs.orgorganic-chemistry.org |
Oxidative cyclization methods provide an alternative route to the imidazo[1,2-a]pyridine core, often utilizing transition-metal catalysts and an oxidant. These reactions can form the heterocyclic ring through the formation of C-N and C-C bonds under oxidative conditions. For instance, copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines produces a variety of imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org
These methods are versatile and can tolerate a range of functional groups. The synthesis of sulfur-containing imidazo[1,2-a]pyridines has been achieved through oxidative processes. A dual catalytic system using flavin and iodine under aerobic conditions has been employed for the multicomponent synthesis of 3-thioimidazo[1,2-a]pyridines. organic-chemistry.orgacs.org This biomimetic approach uses molecular oxygen as the terminal oxidant, making it an environmentally friendly process. organic-chemistry.org Direct oxidative cyclization to yield this compound is less common, but oxidative C-H thiolation at other positions, primarily C3, is well-established.
Advanced Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
Modern synthetic chemistry has introduced sophisticated methods for creating imidazo[1,2-a]pyridines, including direct functionalization of the pre-formed heterocycle and advanced metal-catalyzed reactions.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine scaffold without the need for pre-functionalized starting materials. The C3 position is the most nucleophilic and thus the most common site for electrophilic substitution and C-H functionalization. However, methods for functionalizing other positions, including C2, have been developed.
The introduction of a sulfur-containing group via C-H functionalization typically occurs at the C3 position. For instance, a regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines with 1,3,4-oxadiazole-2-thiols has been achieved using an I₂-FeCl₃ catalytic system with aerial oxygen as a co-oxidant. arkat-usa.org While C-H activation is a leading strategy, its application for direct thiolation at the C2 position of the imidazo[1,2-a]pyridine ring is not widely reported in the literature.
Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling reactions under milder conditions and with greater functional group tolerance. Copper, palladium, rhodium, and iron are among the metals frequently used. Copper-catalyzed reactions are particularly common, including domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes. researchgate.net
In the context of synthesizing sulfur-containing derivatives, a copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Furthermore, copper catalysis has been successfully used in three-component reactions to synthesize C3-sulfenylated imidazo[1,2-a]pyridines using elemental sulfur. acs.org While these metal-catalyzed methods are highly effective for general scaffold synthesis and C3-thiolation, specific protocols for the direct synthesis of this compound via these pathways remain a specialized area of investigation.
Metal-Free and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
In recent years, the principles of green chemistry have become a significant driver in the development of synthetic methodologies for heterocyclic compounds, including the imidazo[1,2-a]pyridine scaffold. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. Concurrently, metal-free synthetic routes are gaining prominence to avoid the costs, toxicity, and challenges associated with the removal of residual metals from the final products. This section details various metal-free and green strategies for synthesizing imidazo[1,2-a]pyridines, including catalyst-free methods and the use of alternative energy sources like microwave irradiation and ultrasound.
Catalyst-Free and Solvent-Free Syntheses
A number of efficient protocols have been developed that proceed without the need for a catalyst, often under solvent-free conditions, which aligns perfectly with green chemistry principles. These methods typically rely on the inherent reactivity of the starting materials under thermal or microwave conditions.
One notable approach involves the one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines. rsc.org This reaction, facilitated by molecular iodine under microwave irradiation, provides a rapid and metal-free route to 2,3-disubstituted imidazo[1,2-a]pyridines in good to excellent yields without generating harmful by-products. rsc.org
Another strategy involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.orgnih.gov While traditionally performed with a base, recent advancements have enabled this reaction to proceed under catalyst-free conditions by refluxing in solvents like DMF or ethanol. nih.gov Furthermore, a simple and efficient procedure involves the reaction of phenacyl bromide and 2-aminopyridine catalyzed by an ionic liquid, 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, under solvent-free microwave irradiation, leading to good yields in a very short reaction time. derpharmachemica.com
A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions. rsc.org The NaOH-promoted cycloisomerizations of N-propargylpyridiniums can provide quantitative yields in just a few minutes on a gram scale. rsc.org This method shows a significant improvement in green metrics compared to existing routes. rsc.org
| Reactants | Conditions | Yield | Reference |
| Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | I₂, Microwave | Good to Very Good | rsc.org |
| 2-Aminopyridines, α-bromoacetophenones | Refluxing DMF or ethanol | Not specified | nih.gov |
| Phenacyl bromide, 2-aminopyridine | Ionic liquid, Microwave, Solvent-free | Good | derpharmachemica.com |
| N-propargylpyridiniums | NaOH, Water, Ambient temperature | Quantitative | rsc.org |
This table summarizes various catalyst-free and solvent-free approaches for the synthesis of the imidazo[1,2-a]pyridine scaffold.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.
A series of imidazo[1,2-a]pyridine-chromones were synthesized using a microwave-assisted Groebke–Blackburn–Bienaymé reaction. mdpi.com This method utilizes an eco-friendly catalyst, ammonium chloride (20 mol%), in ethanol, significantly reducing the reaction time to 15 minutes. mdpi.com
Another efficient protocol reports the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water as a green solvent under microwave irradiation. connectjournals.com This catalyst-free approach provides excellent yields (92–95%) in just 30 minutes, representing an environmentally and economically sound methodology. connectjournals.com The condensation of phenacyl bromides with 2-aminopyridine under microwave irradiation for just 60 seconds has also been shown to produce imidazo[1,2-a]pyridine derivatives in yields ranging from 24% to 99%. researchgate.net
| Reactants | Catalyst/Solvent | Time | Yield | Reference |
| 2-Amino-pyridines, 3-formyl-chromone, isocyanides | NH₄Cl, EtOH | 15 min | 21–36% | mdpi.com |
| Substituted 2-aminonicotinic acid, chloroacetaldehyde | Water (catalyst-free) | 30 min | 92–95% | connectjournals.com |
| Phenacyl bromides, 2-aminopyridine | Basic medium | 60 sec | 24–99% | researchgate.net |
This table highlights the efficiency of microwave-assisted synthesis for imidazo[1,2-a]pyridines.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures.
An expedient, ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines via the C–H functionalization of ketones. thieme-connect.comorganic-chemistry.org This method employs a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water, a green solvent, and does not require a metal catalyst. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions, is base-free, and offers excellent yields, with some reactions completing in as little as 4 minutes. organic-chemistry.org
Another simple and rapid method utilizes ultrasonic irradiation for the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic and inexpensive solvent. arkat-usa.org This approach yields a variety of imidazo[1,2-a]pyridines in good to excellent yields. arkat-usa.org Furthermore, ultrasound has been successfully used to accelerate the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position using molecular iodine in ethanol, a green solvent. nih.gov
| Reactants | Catalyst/Solvent | Time | Yield | Reference |
| Aryl methyl ketones, 2-aminopyridines | KI/TBHP, Water | As low as 4 min | Up to 97% | thieme-connect.comorganic-chemistry.org |
| 2-Aminopyridine, 2-bromoacetophenones | PEG-400 | Short | Good to Excellent | arkat-usa.org |
| Imidazo[1,2-a]pyridines, I₂ | EtOH | Short | Very High | nih.gov |
This table presents research findings on the ultrasound-mediated green synthesis of imidazo[1,2-a]pyridines.
Reactivity and Derivatization of Imidazo 1,2 a Pyridine 2 Thiol and Its Analogs
Transformations Involving the Thiol Group at Position 2
The thiol group at the second position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile functional handle, readily participating in reactions characteristic of organosulfur compounds. Its nucleophilic nature allows for a variety of substitution reactions, while its susceptibility to oxidation provides a pathway to disulfide-linked dimers.
S-Alkylation: One of the most fundamental transformations is the S-alkylation of the thiol (or more accurately, the thiolate anion) to form 2-(alkylthio)imidazo[1,2-a]pyridine derivatives. This reaction typically proceeds via an SN2 mechanism where the sulfur atom acts as a nucleophile, attacking an alkyl halide or another electrophilic carbon source. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Oxidation to Disulfides: Thiols are readily oxidized to form disulfides. In the case of imidazo[1,2-a]pyridine-2-thiol, this oxidative coupling leads to the formation of a symmetrical disulfide, bis(imidazo[1,2-a]pyridin-2-yl)disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The thiol-disulfide interchange is a reversible process and plays a crucial role in various chemical and biological systems. nih.gov The oxidation process can occur through one- or two-electron pathways, often involving intermediates like sulfenic acids (RSOH). nih.gov
Below is a table summarizing common transformations of the C2-thiol group.
| Transformation | Reagent Class | Typical Reagents | Product Type |
| S-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | 2-(Alkylthio)imidazo[1,2-a]pyridine |
| S-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | 2-(Acylthio)imidazo[1,2-a]pyridine |
| Michael Addition | α,β-Unsaturated Carbonyls | Acrylonitrile, Methyl acrylate | 2-(Alkylthio)imidazo[1,2-a]pyridine derivative |
| Oxidation | Oxidizing Agents | Hydrogen peroxide (with iodide catalyst), researchgate.net Dimethyl sulfoxide (B87167) (DMSO), organic-chemistry.org Molecular Iodine (I₂) | Bis(imidazo[1,2-a]pyridin-2-yl)disulfide |
Further Functionalization and Modifications of Sulfur-Containing Imidazo[1,2-a]pyridine Derivatives
Once the thiol group at C2 has been transformed, for instance into a stable 2-(alkylthio)ether, the imidazo[1,2-a]pyridine scaffold can be further functionalized. The electron-rich nature of the ring system, particularly at the C3 position, allows for a range of electrophilic substitution and transition-metal-catalyzed cross-coupling reactions. These modifications are crucial for building molecular complexity and exploring structure-activity relationships in drug discovery programs.
The C3 position is the most common site for subsequent functionalization due to its high electron density. nih.govnih.gov A variety of methods have been developed for C3-alkylation, -arylation, and -acylation that are applicable to these sulfur-containing derivatives.
C3-Functionalization Reactions:
Aza-Friedel–Crafts Reaction: Lewis acid-catalyzed reactions with aldehydes and amines can introduce aminoalkyl groups at the C3 position. nih.govnih.gov For example, Y(OTf)₃ has been used to catalyze the three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and morpholine (B109124) to yield C3-alkylated products. nih.govnih.gov
Formylation: The C3 position can be formylated using reagents like dimethyl sulfoxide (DMSO) under copper catalysis with molecular oxygen as the oxidant, providing a key aldehyde intermediate for further derivatization. rsc.org
Sulfenylation/Sulfonylmethylation: The C3 position can also be sulfur-functionalized. Iron-catalyzed three-component reactions with sodium sulfinates and a carbon source like N,N-dimethylacetamide (DMA) can install sulfonylmethyl groups. nih.gov
The table below outlines some key functionalization reactions on the imidazo[1,2-a]pyridine ring, which are generally applicable to 2-(alkylthio) derivatives.
| Reaction Type | Position | Reagents/Catalyst | Functional Group Introduced |
| Aza-Friedel–Crafts Alkylation | C3 | Aldehydes, Amines, Y(OTf)₃ | Aminoalkyl |
| Hydroxyalkylation | C3 | Aldehydes, Zn(OTf)₂ | Hydroxyalkyl |
| Formylation | C3 | DMSO, Cu-catalyst, O₂ | Formyl (-CHO) |
| Sulfonylmethylation | C3 | Sodium sulfinates, DMA, FeCl₃ | Sulfonylmethyl (-CH₂SO₂R) |
| Suzuki Coupling | C6 (from 6-bromo derivative) | Arylboronic acid, Pd-catalyst | Aryl |
Analysis of Electrophilic and Nucleophilic Sites in Imidazo[1,2-a]pyridine Thiols
The reactivity of this compound is governed by the distribution of electron density across the molecule, which dictates its nucleophilic and electrophilic character.
Nucleophilic Sites:
Sulfur Atom: The most prominent nucleophilic site is the sulfur atom of the thiol group, especially in its deprotonated thiolate form. This high nucleophilicity drives the S-alkylation and S-acylation reactions discussed previously.
Nitrogen Atoms: The imidazo[1,2-a]pyridine ring contains two nitrogen atoms. The imidazole (B134444) nitrogen (N1) is generally considered more basic and nucleophilic than the pyridine (B92270) nitrogen (N4). Computational studies on related imidazo[4,5-b]pyridine systems confirm that the unsaturated imidazole nitrogen is typically the most favorable binding site for cations.
Carbon-3 (C3): The C3 position of the imidazole ring is highly electron-rich and acts as a potent nucleophile. This is evident in its propensity to undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts-type alkylations. nih.govnih.gov The reaction with maleic anhydride, which results in the formation of a cross-conjugated mesomeric betaine (B1666868) via nucleophilic attack from the C3 position, is a clear demonstration of this character. arkat-usa.org
Electrophilic Sites:
Carbon-2 (C2): While the thiol group itself is nucleophilic, the C2 carbon to which it is attached can be an electrophilic site, particularly when the sulfur is derivatized with a good leaving group.
Protons on Heteroatoms: The proton of the thiol group is acidic and can be abstracted by a base. In the thione tautomer, the proton on the N1 nitrogen is also acidic.
Carbonyl Carbon (in acylated derivatives): In 2-(acylthio) derivatives, the carbonyl carbon becomes a highly electrophilic center, susceptible to attack by nucleophiles.
The molecule exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (imidazo[1,2-a]pyridin-2(1H)-one). The predominant tautomer can be influenced by the solvent, concentration, and temperature. This equilibrium is critical as it affects the location of the most nucleophilic center, alternating between the sulfur atom (in the thiol form) and the N1 nitrogen (in the thione form).
A summary of the primary reactive sites is provided in the table below.
| Site | Character | Typical Reactions |
| Sulfur (in Thiol/Thiolate) | Nucleophilic | S-Alkylation, S-Acylation, Oxidation |
| Nitrogen-1 (N1) | Nucleophilic, Basic | Protonation, Coordination to metals |
| Carbon-3 (C3) | Nucleophilic | Electrophilic substitution (alkylation, formylation, etc.) |
| Thiol Proton (S-H) | Electrophilic, Acidic | Deprotonation by base |
Advanced Characterization Techniques in Imidazo 1,2 a Pyridine 2 Thiol Research
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone in the analysis of Imidazo[1,2-a]pyridine-2-thiol, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure and investigating the position of the thiol group.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In the case of this compound, the chemical shifts are influenced by the aromaticity of the fused ring system and the electronic effects of the sulfur substituent. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. The protons on the pyridine part of the scaffold typically appear in the range of δ 6.8-9.7 ppm. rsc.org The proton at the C3 position is particularly diagnostic. Due to the presence of the thiol group at C2, the molecule can exist in a thione tautomeric form, which would result in a proton on one of the nitrogen atoms (N-H), typically observed as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbon atom attached to the sulfur (C2) is of particular interest. Its chemical shift would differ significantly depending on whether it exists as a C-S single bond (thiol form) or a C=S double bond (thione form), with the latter typically appearing further downfield. The other carbon signals for the imidazo[1,2-a]pyridine (B132010) core are generally found within the aromatic region (δ 108-158 ppm). rsc.orgrsc.org
Interactive Data Table: Typical NMR Data for Substituted Imidazo[1,2-a]pyridines
Note: The following table provides representative data for related Imidazo[1,2-a]pyridine structures to illustrate typical chemical shift ranges. Specific values for the 2-thiol derivative may vary.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 6.80 (t), 7.19 (t), 7.35 (t), 7.46 (t), 7.67 (d), 7.88 (s), 7.98 (d), 8.14 (d) | 108.1, 112.5, 117.5, 124.7, 125.6, 126.1, 128.0, 128.7, 133.6, 145.6, 145.7 | rsc.org |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | CDCl₃ | 6.81 (t), 7.21 (t), 7.58 (d), 7.65 (d), 7.81 (s), 7.93 (d), 8.12 (d) | 108.2, 112.6, 117.6, 121.9, 124.9, 125.6, 127.6, 131.9, 132.8, 144.8, 145.8 | rsc.org |
| 3-formyl-2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 7.54 (m), 7.74 (d), 7.81 (m), 9.74 (d), 10.07 (s) | 117.6, 120.8, 123.5, 126.7, 129.0, 129.7, 129.7, 130.0, 131.5, 131.9, 146.0, 158.3, 179.7 | rsc.org |
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula. rsc.org
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₇H₆N₂S | --- |
| Exact Mass | 150.0252 g/mol | The precise mass of the most abundant isotope of the molecule. chemsrc.com |
| Molecular Weight | 150.20 g/mol | The average mass of the molecule based on natural isotopic abundance. chemsrc.com |
| Expected [M+H]⁺ Peak (ESI) | ~151.0330 m/z | The expected mass-to-charge ratio for the protonated molecule in Electrospray Ionization. |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.
For this compound, the IR spectrum is critical for investigating the thiol-thione tautomerism.
Thiol Form: The presence of the thiol (-SH) group would be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹.
Thione Form: The thione (C=S) tautomer would show a characteristic N-H stretching band around 3100-3300 cm⁻¹ and a C=S stretching band, which is typically found between 1050 and 1250 cm⁻¹. The spectrum of the parent imidazo[1,2-a]pyridine shows a characteristic C=N stretch at approximately 1589 cm⁻¹, which would also be present in the derivative. nih.gov
The analysis of these key regions allows researchers to determine the predominant tautomeric form of the compound in the analyzed sample (typically a solid KBr pellet or a Nujol mull).
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | Both | 3000 - 3100 | Stretching vibration of C-H bonds on the aromatic rings. |
| N-H | Thione | 3100 - 3300 | Stretching vibration of the N-H bond in the imidazole ring. |
| S-H | Thiol | 2550 - 2600 | Weak stretching vibration of the S-H bond. |
| C=N | Both | ~1590 - 1650 | Stretching vibration of the carbon-nitrogen double bond within the ring system. nih.gov |
| C=C (aromatic) | Both | ~1450 - 1600 | Stretching vibrations of the aromatic ring framework. |
| C=S | Thione | 1050 - 1250 | Stretching vibration of the carbon-sulfur double bond. |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish the atomic connectivity, bond lengths, bond angles, and the specific tautomeric form present in the solid state. nih.gov
For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular geometry. It would resolve the question of thiol vs. thione tautomerism in the crystal lattice by precisely locating the position of the hydrogen atom (on the sulfur or nitrogen) and measuring the C2-S bond length. A shorter C2-S bond would be indicative of the C=S double bond of the thione form, while a longer bond would confirm the C-S single bond of the thiol form. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. While specific crystallographic data for the title compound is not widely published, analysis of related structures like the parent imidazo[1,2-a]pyridine shows optimized bond lengths and angles that are in good agreement with theoretical calculations. researchgate.net
Research Applications of Imidazo 1,2 a Pyridine 2 Thiol and Its Derivatives
Medicinal Chemistry Research: Exploration of Biological Activities and Mechanisms
The imidazo[1,2-a]pyridine (B132010) framework is a prominent heterocyclic system that has been the subject of extensive investigation in the field of medicinal chemistry. Researchers have successfully synthesized and evaluated a multitude of derivatives, revealing a wide array of pharmacological properties. These properties include antituberculosis, anticancer, antiviral, and antimicrobial activities, as well as the ability to act as enzyme inhibitors and receptor ligands. The following sections will delve into the specific research findings within each of these domains.
Antituberculosis Activity Research
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents. nih.govnih.gov Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in this area.
A series of novel imidazo[1,2-a]pyridinecarboxamide derivatives were designed and synthesized based on the known antituberculosis properties of indolecarboxamides. nih.govnih.gov In this series, two compounds, 15 and 16 , demonstrated excellent anti-TB activity against the H37Rv strain of tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.19 μM. nih.govnih.gov Further testing of these compounds against MDR and XDR strains of TB also showed excellent activities, with MIC values in the range of 0.05 to 1.5 μM. nih.govnih.gov The proposed mechanism of action for these imidazo[1,2-a]pyridinecarboxamides is the inhibition of QcrB, the beta subunit of the cytochrome bc1 complex of Mycobacterium tuberculosis. nih.gov
Another study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, with one promising lead compound, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), selected for further evaluation. researchgate.net Additionally, a series of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamide were designed and synthesized through a hybridization approach. researchgate.net
Furthermore, imidazo[4,5-c]pyridine derivatives containing amide/urea/sulfonamide moieties have been synthesized and evaluated for their antimycobacterial activities. researchgate.net Compounds 21 , 22 , and 23 from this series were identified as the most active against M. tuberculosis. researchgate.net
Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Organism/Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 15 | M. tuberculosis H37Rv | 0.10 – 0.19 μM | nih.govnih.gov |
| Compound 16 | M. tuberculosis H37Rv | 0.10 – 0.19 μM | nih.govnih.gov |
| Compounds 15 and 16 | MDR and XDR strains of TB | 0.05 – 1.5 μM | nih.govnih.gov |
| ND-09759 | M. tuberculosis | Promising lead compound | researchgate.net |
| Compounds 21, 22, 23 | M. tuberculosis | Most active in series | researchgate.net |
Anticancer Activity Research and Mechanism Studies
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
One area of focus has been the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often aberrantly expressed in tumors. mdpi.com A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, with most compounds showing submicromolar inhibitory activity against various tumor cell lines. mdpi.com Compound 13k was the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM, and was found to induce cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM. mdpi.com Another series of imidazo[1,2-a]pyridine derivatives were identified as potent PI3K/mTOR dual inhibitors, with compound 15a showing significant tumor growth inhibition in HCT116 and HT-29 xenografts. acs.org
Other research has explored the development of covalent inhibitors. Compound I-11 , an imidazo[1,2-a]pyridine derivative, was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. rsc.org
Furthermore, novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase-mediated oxidative stress. researchgate.netnih.gov Specifically, compounds IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 markedly induced cytotoxicity by increasing NADPH oxidase activity, leading to ROS-mediated apoptosis in A549 lung cancer cells. nih.gov In melanoma and cervical cancer cells, imidazo[1,2-a]pyridines have been shown to inhibit the AKT/mTOR pathway and induce G2/M cell cycle arrest and apoptosis. nih.gov
Selenylated imidazo[1,2-a]pyridines have also been investigated for their anticancer properties. mdpi.com One such derivative, MRK-107 , exhibited a GI50 of 2.4 µM for Caco-2 and 1.1 µM for HT-29 colon cancer cells. mdpi.com Another selenylated compound, IP-Se-06 , showed high cytotoxicity against A172 glioblastoma cells with an IC50 of 1.8 μM. nih.gov
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 13k | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 μΜ to 0.43 μΜ | PI3Kα inhibition | mdpi.com |
| Compound I-11 | NCI-H358 (KRAS G12C) | Potent | Covalent inhibition | rsc.org |
| IMPA-2, -5, -6, -8, -12 | A549 (Lung) | Markedly cytotoxic | NADPH oxidase activation, ROS-mediated apoptosis | nih.gov |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | More sensitive than other compounds | AKT/mTOR pathway inhibition, G2/M arrest, apoptosis | nih.gov |
| MRK-107 | Caco-2, HT-29 (Colon) | 2.4 µM, 1.1 µM | Induces apoptosis and oxidative stress | mdpi.com |
| IP-Se-06 | A172 (Glioblastoma) | 1.8 µM | Modulates intracellular redox state, inhibits Akt/mTOR/HIF-1α and MAPK signaling | nih.gov |
| Compound 15a | HCT116, HT-29 | Significant tumor growth inhibition | PI3K/mTOR dual inhibitor | acs.org |
Antiviral Activity Research (e.g., SARS-CoV-2, HIV, Hepatitis C, Herpesviruses)
The broad biological activity of imidazo[1,2-a]pyridines extends to the antiviral domain, with research exploring their potential against a range of viruses.
In the context of the COVID-19 pandemic, a series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives were synthesized and computationally studied as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein, which are key for SARS-CoV-2 cell entry. nih.gov Molecular docking studies showed that the top-scoring compound had a remarkable binding affinity of -9.1 and -7.3 kcal/mol to hACE2 and the spike protein, respectively. nih.gov
The antiviral properties of imidazo[1,2-a]pyrimidine derivatives have also been noted against other viruses, including HIV and hepatitis C. nih.gov
Antimicrobial Activity Research (e.g., Antibacterial, Antifungal, Antileishmanial)
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial activity against a variety of pathogens, including bacteria, fungi, and Leishmania. nih.govasu.eduacs.org
A study on novel imidazo[1,2-a]pyridine and imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.benzothiazole motifs found that compounds 6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, and 15b exerted strong inhibition of the investigated bacterial and fungal strains. nih.gov It was observed that bromo-fluoro substituents significantly enhanced antimicrobial activity. nih.gov
In another study, a series of newly synthesized imidazo[1,2-a]pyridine derivatives were screened for their antibacterial activity, with compound 9a (N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide) showing high activity against Bacillus subtilis. researchgate.net The proposed mechanism for this activity is the inhibition of the bacterial beta subunit of DNA gyrase. researchgate.net
Research into the antileishmanial properties of these compounds has also yielded promising results. A novel series of 2,3-diarylimidazo[1,2-a]pyridines was synthesized, and four derivatives showed good activity against both the promastigote and intracellular amastigote stages of Leishmania major. asu.edu For three of these compounds (13, 18, and 21 ), LmCK1 was identified as a potential parasitic target. asu.edu Furthermore, a series of imidazo-pyrimidine analogues were evaluated against Leishmania amazonensis, with compound 24 showing expressive activity against both promastigote and amastigote forms with an IC50 value of 6.63 μM against the amastigote form. acs.org
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| 6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, 15b | Various bacteria and fungi | Strong inhibition | nih.gov |
| 9a | Bacillus subtilis | High activity | researchgate.net |
| 13, 18, 21 | Leishmania major | Good activity | asu.edu |
| 24 | Leishmania amazonensis (amastigote) | IC50 = 6.63 μM | acs.org |
Enzyme Inhibition Studies (e.g., FLT3, ATP synthase, VirB11 ATPase, hACE2, spike protein, glutathione (B108866) S-transferase)
The diverse biological activities of imidazo[1,2-a]pyridine derivatives are often rooted in their ability to inhibit specific enzymes.
A series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govnih.gov Compound 5o from this series showed balanced inhibitory profiles against FLT3-ITD, FTL3-ITDD835Y, and FLT3-ITDF691L driven AML cell lines with GI50 values of 0.52 μM, 0.53 μM, and 0.57 μM, respectively. nih.gov
In the context of antibacterial research, 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives have been reported as inhibitors of the Helicobacter pylori VirB11 ATPase HP0525. nih.govnih.gov One lead compound, 14 , was identified with an IC50 of 7 μM and was shown to be a competitive inhibitor of ATP. ucl.ac.uk
As mentioned in the antiviral section, imidazo[1,2-a]pyrimidine Schiff base derivatives have been investigated as potential dual inhibitors of hACE2 and the spike protein of SARS-CoV-2. nih.gov
Receptor Ligand Research (e.g., Beta-Amyloid Plaques, GABA Receptors)
Imidazo[1,2-a]pyridine derivatives have also been explored as ligands for specific receptors, particularly in the context of neurodegenerative diseases.
A series of novel beta-amyloid (Aβ) aggregate-specific ligands based on the imidazo[1,2-a]pyridine scaffold have been prepared. sigmaaldrich.com One such derivative, IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine), and its analogues were investigated for their potential in imaging beta-amyloid plaques in the brain. sigmaaldrich.comnih.gov Two fluorinated derivatives, FEPIP and FPPIP , were synthesized, and their binding affinity to amyloid plaques in human AD cortical tissues was determined. nih.gov
In a related study, a series of imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized and evaluated for their binding to synthetic Aβ1-40 aggregates. nih.gov The binding affinities ranged from 11.0 to >1000 nM, with 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) showing a high binding affinity (Ki = 11.0 nM). nih.gov
Structure-Activity Relationship (SAR) Studies in Ligand Design and Optimization
The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" in drug discovery, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for designing potent and selective therapeutic agents. nih.govresearchgate.net SAR studies on imidazo[1,2-a]pyridine-2-thiol and its derivatives have provided valuable insights into how different substituents at various positions on the heterocyclic ring influence their biological activity.
For instance, in the development of Nek2 inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine derivatives were synthesized and their biological activities investigated. nih.gov These studies revealed that specific substitutions on the imidazo[1,2-a]pyridine core were critical for their inhibitory potency. nih.gov Similarly, in the pursuit of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, SAR studies guided the structural modifications of the 2-benzene ring and pyridine (B92270) moieties, leading to the identification of potent and selective inhibitors. nih.gov
The introduction of a thioether linkage at the C3 position with various aryl groups has been explored to understand the influence of electronic effects on the molecule's properties. bohrium.com Furthermore, the functionalization at the C2 position, which is traditionally challenging, has been a focus of research to expand the chemical space and biological profile of these compounds. researchgate.net
Table 1: Examples of SAR Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target | Key SAR Findings | Reference |
| Nek2 Inhibitors | Nek2 Kinase | Substitutions on the imidazo[1,2-a]pyridine core are critical for inhibitory potency. | nih.gov |
| DPP-4 Inhibitors | DPP-4 | Modifications of the 2-benzene ring and pyridine moieties led to potent and selective inhibitors. | nih.gov |
| Anticancer Agents | Various Cancer Cell Lines | The nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly affect cytotoxicity. | nih.gov |
| COX-2 Inhibitors | COX-2 | A p-methylsulfonyl phenyl group at C-2 of the imidazo[1,2-a]pyridine ring exhibited the highest COX-2 inhibitory selectivity and potency. | researchgate.net |
| Antioxidants | DPPH Radical | Electron-donating groups on the imidazo[1,2-a]pyridine ring increase radical scavenging activity, while electron-withdrawing groups decrease it. | arkat-usa.org |
Molecular Scaffolding for Novel Chemical Probes
The inherent fluorescent properties of the imidazo[1,2-a]pyridine ring system make it an excellent scaffold for the development of novel chemical probes. ijrpr.com The π-conjugated bicyclic structure often results in fluorescence emissions with high quantum yields. ijrpr.com These photophysical properties can be fine-tuned by introducing various substituents, making them suitable for applications in biological imaging and as chemosensors. ijrpr.comresearchgate.net
The fluorescence of imidazo[1,2-a]pyridine derivatives is sensitive to their environment, a characteristic that is exploited in the design of chemical probes. For example, substitutions at the C2 position with phenyl or naphthyl groups have been shown to increase fluorescence yield, while electron-donating groups enhance luminescence and electron-withdrawing groups lead to less intense emissions. ijrpr.com This tunability allows for the creation of probes that can selectively respond to specific analytes or changes in their microenvironment.
Researchers have synthesized and studied various derivatives to explore their potential as fluorescent reporters. For instance, 3-arylthioimidazo[1,2-a]pyridine derivatives have been investigated for their photophysical properties, demonstrating the influence of substituents on the thioaryl group and the role of the sulfur atom as a linker. bohrium.com These studies contribute to the rational design of new fluorescent probes with optimized properties for specific applications.
Materials Science Applications
The unique electronic and photophysical properties of imidazo[1,2-a]pyridine derivatives extend their utility into the realm of materials science. ijrpr.combohrium.com
Photophysical Properties and Electronic Devices
The strong fluorescence of many imidazo[1,2-a]pyridine derivatives, particularly in the blue and violet regions of the electromagnetic spectrum, makes them promising candidates for use in organic light-emitting diodes (OLEDs). ijrpr.com The ability to exhibit solid-state fluorescence is a particularly valuable property for such applications. ijrpr.com
The photophysical characteristics of these compounds, including their absorption and emission spectra, are influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. ijrpr.combohrium.com For example, 3-arylthioimidazo[1,2-a]pyridine derivatives exhibit two absorption bands related to π→π∗ transitions and show significant Stokes shifts. bohrium.com The fluorescence quantum yield of these compounds can be enhanced by specific substitutions, such as replacing a trifluoromethyl group with fluorine. bohrium.com This ability to modulate the photophysical properties through chemical modification is key to developing materials with tailored optoelectronic characteristics for various electronic devices. ijrpr.com
Catalysis and Organometallic Applications
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system make it an effective ligand for coordinating with transition metals, leading to applications in catalysis and organometallic chemistry. nih.govwikipedia.org
Role as Ligands in Transition Metal Complexes
Imidazo[1,2-a]pyridine derivatives can act as ligands, binding to transition metal ions to form stable complexes. nih.gov The coordination often occurs through the nitrogen atoms of the heterocyclic ring. nih.gov The formation of these metal complexes can significantly alter the chemical and physical properties of the organic ligand, including its biological activity. nih.gov
For example, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and characterized. nih.gov Spectroscopic studies, such as infrared spectroscopy, have shown a shift in the C=N stretching frequency upon complexation, indicating coordination of the nitrogen atom to the gold center. nih.gov These organometallic complexes have shown enhanced biological activities compared to the free ligands, highlighting the potential of using imidazo[1,2-a]pyridine derivatives in the design of novel metal-based therapeutic agents. nih.gov
Exploration in Corrosion Inhibition Studies
Derivatives of the imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine systems have been investigated as corrosion inhibitors for metals, particularly mild steel in acidic environments. frontiersin.orgresearchgate.netanjs.edu.iq These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
Studies have shown that imidazo[1,2-a]pyrimidine derivatives can act as mixed-type inhibitors, effectively reducing the corrosion rate of mild steel in hydrochloric acid solutions. frontiersin.orgresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor and the specific molecular structure. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have been employed to understand the relationship between the inhibitor's structure and its anti-corrosion performance. frontiersin.orgresearchgate.net These studies suggest that the inhibitor molecules interact strongly with the metal surface. nih.gov
Agrochemical Research Applications
The imidazo[1,2-a]pyridine scaffold and its derivatives have garnered significant attention in agrochemical research due to their broad spectrum of biological activities. These compounds have been investigated for their potential use as fungicides, herbicides, and insecticides, demonstrating promising results in controlling a variety of agricultural pests and diseases.
Fungicidal Activity
Derivatives of the imidazo[1,2-a]pyridine class have shown considerable efficacy against a range of phytopathogenic fungi. Research has focused on the synthesis of novel analogs and the evaluation of their ability to inhibit mycelial growth of economically important plant pathogens.
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and tested against nine types of phytopathogenic fungi. The results indicated that many of these compounds possess excellent and broad-spectrum antifungal activities. nih.gov Notably, compounds 4a, 4c, 4d, 4l, and 4r were found to be 1.9 to 25.5 times more potent than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov The structure-activity relationship analysis revealed that the substituents on both the benzene (B151609) and pyridazine (B1198779) rings significantly influence the antifungal activity. nih.gov
Similarly, a study on imidazo[1,2-a]quinoxaline (B3349733) derivatives demonstrated their broad-spectrum antifungal properties against ten different phytopathogenic fungi. researchgate.net The evaluation was conducted using the mycelium growth rate method, and several compounds showed significant inhibitory effects. researchgate.net
Furthermore, research into 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, also known as chalcones, identified several compounds with activity against a resistant strain of Candida albicans. scirp.org While this is a human pathogen, the findings highlight the general antifungal potential of the imidazo[1,2-a]pyridine scaffold.
Table 1: Fungicidal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Fungi | Activity | Reference |
| 4a, 4c, 4d, 4l, 4r | Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), Alternaria brassicae (AB) | 1.9-25.5 fold more potent than hymexazol | nih.gov |
Herbicidal Activity
The potential of imidazo[1,2-a]pyridine derivatives as herbicides has also been an area of active investigation. Studies have shown that modifications to the core structure can lead to potent phytotoxic effects on various weed species.
One study focused on phenoxypropionic acid derivatives incorporating an imidazo[1,2-a]pyridine moiety. The herbicidal activity of these compounds was found to be highly dependent on the substituents on the imidazo[1,2-a]pyridine ring. oup.com The most effective substituents for enhancing herbicidal activity were a cyano group at the 3-position and a chlorine atom at the 6-position. oup.com Among the synthesized compounds, n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate (Iq) was identified as the most active against gramineous weeds, with its performance being comparable to the commercial herbicide fluazifop-butyl. oup.com
Another research effort explored the phytotoxicity of (amino)imidazo[1,2-a]pyridine derivatives against weeds like Bidens pilosa, Urochloa decumbens, and Panicum maximum. acs.org The findings indicated that the presence of a halide (such as bromine or chlorine) on the imidazo (B10784944) ring, combined with an ester group, led to significant inhibition of weed growth, reaching nearly 80% at a concentration of 1000 μM. acs.org Specifically, derivatives with an ortho-Br or -Cl on the imidazo[1,2-a]pyridine ring and a cyclohexyl group demonstrated strong phytotoxicity, with inhibition levels surpassing those of the commercial herbicides diuron (B1670789) and glyphosate (B1671968) at the same concentration. acs.org
Table 2: Herbicidal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target Weeds | Key Findings | Reference |
| n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate (Iq) | Gramineous weeds | Activity comparable to commercial herbicide fluazifop-butyl. | oup.com |
| Imidazo[1,2-a]pyridine derivatives with halide on imidazo ring and an ester group | Bidens pilosa, Urochloa decumbens, Panicum maximum | Nearly 80% growth inhibition at 1000 μM. | acs.org |
| Imidazo[1,2-a]pyridine derivatives with ortho-Br or -Cl and a cyclohexyl group | Not specified | Higher inhibition than diuron and glyphosate at 1000 μM. | acs.org |
Insecticidal and Nematicidal Activity
The insecticidal properties of imidazo[1,2-a]pyridine derivatives have been explored, leading to the discovery of compounds with significant activity against various insect pests. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in developing new insecticidal agents. nih.gov
A study on novel imidazopyridine mesoionic derivatives containing an amido group revealed moderate-to-good insecticidal activity against the white-backed planthopper (Sogatella furcifera) and good-to-excellent activity against the cowpea aphid (Aphis craccivora). nih.gov Compound C6 from this series was particularly effective, with LC50 values of 10.5 μg/mL against S. furcifera and 2.09 μg/mL against A. craccivora. nih.gov Further investigation into the mode of action suggested that these compounds may act on the nervous system of the insects, potentially targeting the nicotinic acetylcholine (B1216132) receptor. nih.gov
In addition to insecticidal activity, certain derivatives have also shown potential as nematicides. Imidazopyridinyl-chalcones, for instance, have been reported to exhibit nematocidal activity, suggesting another avenue for the application of this class of compounds in crop protection. scirp.org
Table 3: Insecticidal Activity of Imidazopyridine Mesoionic Derivatives
| Compound | Target Pest | LC50 Value | Reference |
| C6 | Sogatella furcifera (white-backed planthopper) | 10.5 μg/mL | nih.gov |
| C6 | Aphis craccivora (cowpea aphid) | 2.09 μg/mL | nih.gov |
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies for Sulfur-Containing Imidazo[1,2-a]pyridine (B132010) Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically relevant molecules. Future research will prioritize the development of sustainable methods for the synthesis of imidazo[1,2-a]pyridine-2-thiol and other sulfur-containing derivatives, moving away from harsh reagents and environmentally detrimental solvents.
Key areas of focus will include:
Catalyst-Free and Metal-Free Reactions: There is a growing trend towards the development of synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final products. acs.orgnih.gov Catalyst-free multicomponent reactions (MCRs) are particularly attractive as they offer high atom economy and procedural simplicity. researchgate.net
Green Solvents and Reaction Conditions: The use of water, ethanol (B145695), and other environmentally benign solvents is becoming more prevalent. acs.orgrsc.org Microwave-assisted synthesis and ultrasound irradiation are also being explored to reduce reaction times and energy consumption. acs.orgnih.gov
Mechanochemistry: Solid-state synthesis using techniques like ball milling presents a solvent-free alternative for the construction of the imidazo[1,2-a]pyridine core. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a green alternative for C-N and C-S bond formation, often proceeding with high efficiency and atom economy under mild conditions. rsc.org
| Synthesis Method | Key Features | Sustainability Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy. mdpi.com | Reduced waste, simplified purification. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. acs.org | Energy efficiency, potential for higher yields. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates through cavitation. nih.gov | Energy efficiency, milder reaction conditions. |
| Electrochemical Synthesis | Use of electricity as a "reagent". rsc.org | Avoidance of stoichiometric oxidants/reductants. |
| Mechanochemistry | Solvent-free solid-state reactions. researchgate.net | Reduced solvent waste, potential for novel reactivity. |
Advanced Mechanistic Elucidation of Thiolation Processes on the Imidazo[1,2-a]pyridine Scaffold
A thorough understanding of the reaction mechanisms governing the thiolation of the imidazo[1,2-a]pyridine scaffold is crucial for the development of highly regioselective and efficient synthetic methods. While functionalization at the C3 position is more common, future research will increasingly focus on elucidating the pathways for C2-thiolation.
Key research directions include:
Regioselectivity Studies: Investigating the factors that control the regioselectivity of thiolation (C2 vs. C3) is a primary objective. This includes studying the influence of protecting groups, catalysts, and reaction conditions on the site of functionalization. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods will be instrumental in mapping the potential energy surfaces of different reaction pathways. nih.govmdpi.com This can help in predicting the most favorable mechanism and in designing reaction conditions that favor the desired C2-thiolated product.
Spectroscopic and Kinetic Studies: In-depth spectroscopic analysis and kinetic studies of thiolation reactions will provide experimental evidence to support or refute proposed mechanisms. This could involve the isolation and characterization of reaction intermediates.
A plausible mechanistic pathway for the formation of imidazo[1,2-a]pyridines often involves the initial reaction of a 2-aminopyridine (B139424) with a carbonyl compound, followed by cyclization. researchgate.net The introduction of a thiol group can occur through various strategies, and understanding the precise timing and nature of the C-S bond formation is a key area of ongoing investigation.
Rational Design and Optimization of this compound Analogs for Specific Research Targets
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The introduction of a 2-thiol group provides a handle for further functionalization and can significantly modulate the biological and photophysical properties of the molecule.
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be conducted to understand how modifications to the this compound core affect its interaction with specific biological targets, such as protein kinases. nih.gov This involves synthesizing libraries of analogs with variations at different positions of the heterocyclic core and the thiol substituent.
Target-Specific Design: Based on the SAR data and structural information of the target protein, new analogs will be designed to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, the design of selective inhibitors for specific kinase families, such as cyclin-dependent kinases (CDKs) or Aurora kinases, is an active area of research. nih.govnih.gov
Development of Covalent Inhibitors: The thiol group in this compound can act as a nucleophile, making it a potential warhead for the development of targeted covalent inhibitors. rsc.org This strategy can lead to compounds with increased potency and prolonged duration of action.
| Target Class | Rationale for this compound Analogs | Example Research Focus |
| Protein Kinases | The scaffold can mimic the hinge-binding region of ATP. nih.govnih.gov | Design of selective inhibitors for CDK2, Aurora-A, and other cancer-related kinases. nih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | The heterocyclic core can interact with specific receptor subtypes. | Exploration of analogs for neurological and metabolic disorders. |
| Enzymes (e.g., Dehydrogenases) | The thiol group can participate in key interactions within the active site. | Development of novel enzyme inhibitors for various diseases. |
| Amyloid-beta Plaques | The planar aromatic system can intercalate with amyloid structures. nih.gov | Design of diagnostic agents or therapeutic modulators for Alzheimer's disease. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. youtube.com For the this compound scaffold, these computational tools can significantly accelerate the design-synthesis-test cycle.
Emerging trends in this area include:
De Novo Drug Design: Generative AI models can design novel this compound analogs with desired properties, such as high predicted bioactivity and good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. plos.org
Bioactivity Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of new compounds before they are synthesized. researchgate.netnih.gov This allows for the prioritization of the most promising candidates for synthesis and testing.
Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify potential hits that bind to a specific biological target. impactfactor.org This can significantly reduce the time and cost associated with high-throughput screening.
Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel compounds, which can aid chemists in the laboratory.
The application of these computational approaches will enable a more data-driven and efficient exploration of the chemical space around this compound, leading to the faster discovery of new molecules with valuable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
